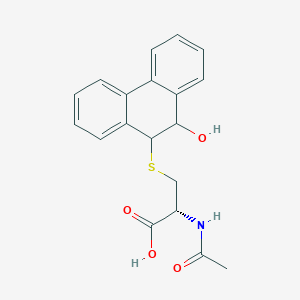
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group, a phenanthrene moiety, and a cysteine residue, which together contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine typically involves multiple steps, starting with the preparation of the phenanthrene derivative. This is followed by the introduction of the hydroxy group and the subsequent attachment of the cysteine residue. The final step involves acetylation to yield the desired compound. Common reagents used in these reactions include phenanthrene, hydroxylating agents, cysteine, and acetylating agents such as acetic anhydride. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The use of catalysts and automated monitoring systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenanthrene moiety can be reduced to form dihydro derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield phenanthrene ketones, while reduction of the phenanthrene moiety can produce dihydro derivatives.
科学的研究の応用
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with cellular receptors, while the cysteine residue can participate in redox reactions. These interactions can modulate various biological processes, including oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Phenanthrene derivatives: Studied for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine is unique due to the combination of the phenanthrene moiety and the cysteine residue, which imparts distinct chemical and biological properties
特性
分子式 |
C19H19NO4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[(10-hydroxy-9,10-dihydrophenanthren-9-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C19H19NO4S/c1-11(21)20-16(19(23)24)10-25-18-15-9-5-3-7-13(15)12-6-2-4-8-14(12)17(18)22/h2-9,16-18,22H,10H2,1H3,(H,20,21)(H,23,24)/t16-,17?,18?/m0/s1 |
InChIキー |
HDPUVQANFUQYKU-AOCRQIFASA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















